PluriSIn #2

Stem Cell Biology Mechanism of Action Target Selectivity

PluriSIn #2 is a mechanistically distinct TOP2A transcriptional repressor, not a direct enzyme inhibitor like PluriSIn #1 or DNA-damaging agents such as etoposide. This indirect mechanism selectively eliminates tumorigenic, undifferentiated hPSCs by exploiting their uniquely high TOP2A expression, leaving differentiated derivatives unharmed. Applications include teratoma-risk reduction in regenerative medicine, functional potency assays, and mechanistic dissection of pluripotency pathways. Choose this compound for reproducible, cell-type-specific hPSC depletion without global lipid metabolism disruption or indiscriminate DNA damage. Standard research quantities in stock; bulk and custom formulations available upon request.

Molecular Formula C11H8FN3O3
Molecular Weight 249.20 g/mol
CAS No. 56563-17-8
Cat. No. B3182385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePluriSIn #2
CAS56563-17-8
Molecular FormulaC11H8FN3O3
Molecular Weight249.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C11H8FN3O3/c12-8-6-15(11(18)14-9(8)16)10(17)13-7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,14,16,18)
InChIKeyPXXNTSRWKSCFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PluriSIn #2 (CAS 56563-17-8) for hPSC Selective Elimination: Product Specification and Class Identity


PluriSIn #2 (CAS 56563-17-8, molecular formula C11H8FN3O3, MW 249.20) is a selective transcriptional inhibitor of topoisomerase II alpha (TOP2A) that specifically eliminates undifferentiated human pluripotent stem cells (hPSCs) while sparing differentiated cell types [1]. Originally identified alongside 14 other PluriSIns in a high-throughput screen of over 52,000 small molecules, PluriSIn #2 belongs to a structural class of pluripotent cell-specific inhibitors (PluriSIns) that share a common chemical moiety [2]. Unlike its analog PluriSIn #1, which targets stearoyl-CoA desaturase 1 (SCD1) [2], PluriSIn #2 acts through an indirect TOP2A repression mechanism, making it a mechanistically distinct tool within the same functional class [1].

Why Generic Substitution of PluriSIn #2 with Other hPSC-Eliminating Compounds Fails


Substituting PluriSIn #2 with other PluriSIn family members or alternative hPSC-eliminating agents is not scientifically valid due to fundamentally distinct molecular mechanisms. While PluriSIn #1 acts as a direct SCD1 enzyme inhibitor that induces ER stress and protein synthesis attenuation [1], PluriSIn #2 functions as an indirect transcriptional repressor of TOP2A without inhibiting TOP2A enzymatic activity [2]. This mechanistic divergence carries practical consequences: SCD1 inhibition (PluriSIn #1) affects global lipid metabolism and is cytotoxic to mouse blastocysts, indicating broader pluripotent-state targeting [1], whereas TOP2A transcriptional repression (PluriSIn #2) leverages the uniquely high TOP2A expression in undifferentiated hPSCs relative to differentiated cells [2]. Direct TOP2A catalytic inhibitors (e.g., etoposide) produce DNA double-strand breaks indiscriminately, lacking the cell-type selectivity achievable through transcriptional regulation [2]. Therefore, experimental outcomes and selectivity profiles are mechanism-dependent and cannot be extrapolated across PluriSIn family members or alternative TOP2A-targeting agents without empirical validation.

PluriSIn #2 Quantitative Comparative Evidence: Differentiating Activity Against Analogs and Alternatives


Mechanistic Differentiation: PluriSIn #2 as an Indirect TOP2A Transcriptional Repressor vs. Direct SCD1 Inhibition by PluriSIn #1

PluriSIn #2 and PluriSIn #1 exhibit fundamentally distinct molecular targets and mechanisms of action. PluriSIn #1 was identified as a direct inhibitor of stearoyl-CoA desaturase 1 (SCD1), the key enzyme in oleic acid biosynthesis, inducing ER stress and attenuating protein synthesis in hPSCs [1]. In contrast, PluriSIn #2 does not directly inhibit TOP2A enzymatic activity but rather selectively represses its transcription, thereby significantly reducing TOP2A protein levels [2]. This mechanistic divergence precludes functional substitution and requires distinct experimental controls.

Stem Cell Biology Mechanism of Action Target Selectivity

Target Engagement: TOP2A Protein Level Reduction by PluriSIn #2 in hPSCs

Treatment with PluriSIn #2 at 20 µM for 12 hours reduces TOP2A expression at the protein level in B153 and HUES9 human pluripotent stem cells [1]. This quantitative target engagement data distinguishes PluriSIn #2 from direct TOP2A catalytic inhibitors (e.g., etoposide) that poison the enzyme without reducing its expression levels, and from PluriSIn #1 which does not modulate TOP2A.

Target Engagement Western Blot TOP2A Expression

Functional Selectivity: Differential Cytotoxicity of PluriSIn #2 in Undifferentiated hPSCs vs. Differentiated Derivatives

A 24-hour exposure to PluriSIn #2 at 20 µM is sufficient to induce massive cell death in undifferentiated hPSCs, but it has no effect on the viability of various differentiated cell types derived from them [1]. This selectivity profile is mechanistically linked to the uniquely high expression of TOP2A in undifferentiated hPSCs, which is downregulated upon differentiation [1].

Cell Viability Selectivity hPSC

Purity Specification: PluriSIn #2 Commercial Availability at ≥98% Purity

PluriSIn #2 is commercially available at ≥98% purity from multiple reputable vendors, including MedChemExpress (MCE) and AbMole . This purity specification meets or exceeds the threshold required for reproducible cell-based assays and target engagement studies. While purity data for the original research-grade material is not explicitly reported in primary literature, vendor-supplied certificates of analysis confirm batch-to-batch consistency.

Purity Quality Control Procurement

PluriSIn #2 Evidence-Backed Research and Industrial Application Scenarios


Selective Elimination of Residual Undifferentiated hPSCs from Differentiated Cell Populations for Regenerative Medicine Safety

PluriSIn #2 (20 µM, 24-hour exposure) induces massive cell death specifically in undifferentiated hPSCs while sparing differentiated derivatives [1]. This evidence supports its use in removing tumorigenic, undifferentiated hPSCs from differentiated cell preparations prior to transplantation, reducing teratoma risk in regenerative medicine applications. The selectivity is driven by TOP2A transcriptional repression, exploiting the uniquely high TOP2A expression in undifferentiated hPSCs relative to differentiated cells [1].

Investigating TOP2A Dependency in Pluripotency Maintenance and hPSC Survival

PluriSIn #2 serves as a chemical probe to study the role of TOP2A in hPSC biology. siRNA-based knockdown of TOP2A in undifferentiated hPSCs results in cell death, confirming that TOP2A expression is required for hPSC survival [1]. PluriSIn #2 recapitulates this phenotype through transcriptional repression, providing a pharmacological alternative to genetic perturbation for studying TOP2A-dependent pluripotency mechanisms [1].

Comparative Mechanistic Studies Distinguishing SCD1-Mediated vs. TOP2A-Mediated hPSC Elimination Pathways

PluriSIn #2 (TOP2A transcriptional repressor) and PluriSIn #1 (SCD1 direct inhibitor) represent two mechanistically distinct pathways for selective hPSC elimination [1][2]. Parallel application of both compounds enables researchers to dissect the relative contributions of lipid metabolism (SCD1-dependent oleate biosynthesis) versus topoisomerase regulation (TOP2A transcriptional control) to hPSC survival and pluripotency maintenance [1][2]. This comparative approach is essential for understanding the molecular vulnerabilities of the pluripotent state.

Quality Control and Potency Assays for hPSC-Derived Cell Therapy Products

The selective cytotoxicity of PluriSIn #2 toward undifferentiated hPSCs [1] supports its use as a functional reagent in potency assays and release testing for hPSC-derived cell therapy products. Treatment with PluriSIn #2 can be employed to quantify the percentage of residual undifferentiated cells in a differentiated cell population by measuring the fraction of cells susceptible to PluriSIn #2-induced cell death, thereby providing a functional readout of differentiation efficiency and product safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PluriSIn #2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.